

ML390: A Technical Guide to a Promising Host-Targeted Antiviral Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML390

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Executive Summary

ML390, a potent and selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), has emerged as a promising candidate for broad-spectrum antiviral therapy. By targeting a crucial step in the de novo pyrimidine biosynthesis pathway, **ML390** effectively curtails the replication of viruses that rely on host cellular machinery for their propagation. This technical guide provides an in-depth overview of the antiviral properties of **ML390**, its mechanism of action, and the experimental data supporting its potential as a therapeutic agent. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.

Introduction

The ever-present threat of emerging and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Host-targeted antivirals, which act on cellular factors essential for viral replication, offer a promising strategy to combat a wide range of viruses and are less prone to the development of viral resistance. **ML390** is a small molecule inhibitor of human DHODH, an enzyme that plays a critical role in the synthesis of pyrimidines, the building blocks of RNA and DNA.[1][2] By depleting the intracellular pool of pyrimidines, **ML390** creates an environment that is inhospitable to viral replication.[3]

Antiviral Activity of ML390

The primary antiviral activity of **ML390** has been demonstrated against Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease, which can lead to severe neurological complications.[3] While direct experimental evidence for **ML390** against other specific viruses is currently limited, the broader class of DHODH inhibitors has shown significant activity against a range of RNA viruses, suggesting a wider potential application for **ML390**.

Quantitative Antiviral Data

The antiviral efficacy of **ML390** and other relevant DHODH inhibitors is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of **ML390** against Enterovirus 71

Parameter	Value	Cell Line	Virus Strain	Reference
IC ₅₀	0.06601 µM	Vero	Not Specified	[3]
Selectivity Index (SI)	156.5	Vero	Not Specified	[3]

Table 2: In Vitro Antiviral Activity of Other DHODH Inhibitors against Various RNA Viruses

Compound	Virus	EC ₅₀ (µM)	Cell Line	Reference
S312	Influenza A virus (H1N1)	1.56	Vero	[4]
S416	SARS-CoV-2	0.017	Vero	[4]
Teriflunomide	Zika Virus	Not Specified	Not Specified	[1][5]
Brequinar	Ebola Virus (mini-replicon)	0.102	Not Specified	[1]

Table 3: In Vitro DHODH and Cell Line Inhibition by **ML390**

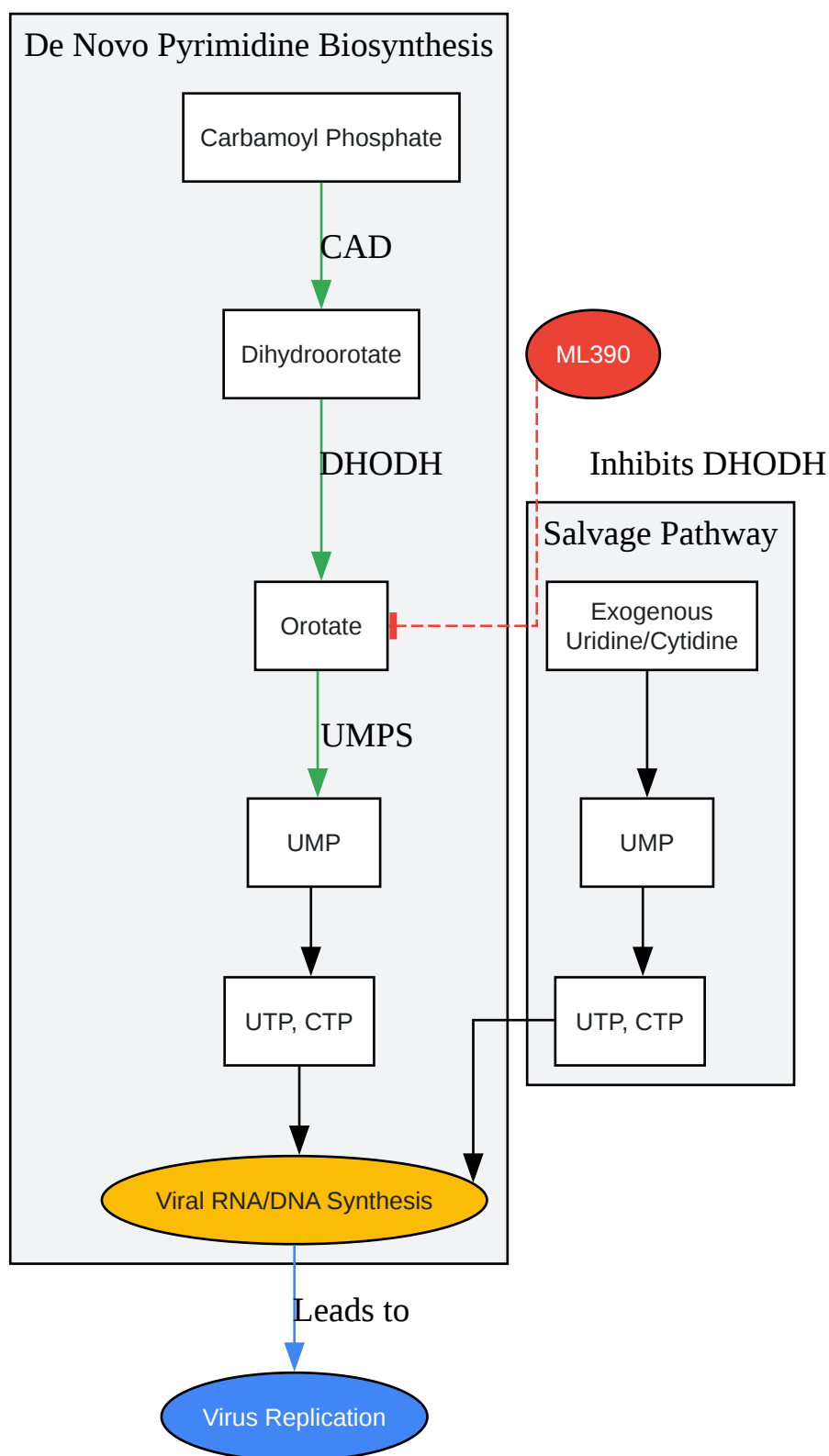
Target/Cell Line	IC ₅₀ /EC ₅₀ (μM)	Reference
DHODH (enzyme)	0.56 ± 0.1	[4]
ER-HOX-GFP (AML model)	1.8 ± 0.6	[4]
U973 (AML model)	8.8 ± 0.8	Not Specified
THP-1 (AML model)	6.5 ± 0.9	[4]

Mechanism of Action

The primary mechanism of **ML390**'s antiviral activity is the inhibition of the host enzyme DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] By blocking this step, **ML390** depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of viral RNA and DNA.[3]

Supplementation with the downstream product orotate, as well as exogenous uridine and cytidine, has been shown to suppress the anti-EV71 activity of **ML390**, confirming that its antiviral effect is mediated by the inhibition of the pyrimidine synthesis pathway.[3]

Beyond pyrimidine depletion, emerging evidence suggests that DHODH inhibitors may also exert antiviral effects through other mechanisms. Inhibition of DHODH can lead to the activation of interferon-stimulated genes (ISGs), which play a crucial role in the innate immune response to viral infections.[6] Furthermore, disruption of the Coenzyme Q/Coenzyme Q hydroquinone (CoQ/CoQH₂) redox cycle in mitochondria by DHODH inhibitors can induce ferroptosis, a form of iron-dependent programmed cell death, in virus-infected cells.[6]



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Caption: ML390 inhibits DHODH, blocking pyrimidine synthesis and viral replication.

In Vivo Efficacy

The antiviral efficacy of **ML390** has been demonstrated in an in vivo mouse model of EV71 infection. Treatment with **ML390** was shown to reduce the viral load in various organs, including the brain, liver, heart, and spleen.[3] Importantly, **ML390** treatment also significantly increased the survival rate of mice infected with a lethal dose of EV71.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **ML390**'s antiviral activity.

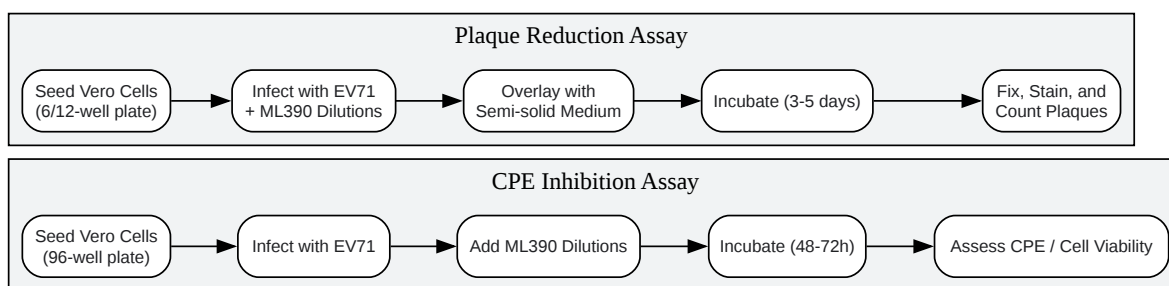
In Vitro Antiviral Assays

This assay is used to determine the concentration of an antiviral compound required to protect cells from the virus-induced cell death.

- **Cell Seeding:** Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- **Compound Preparation:** Prepare serial dilutions of **ML390** in cell culture medium.
- **Infection:** Infect the Vero cell monolayers with EV71 at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
- **Treatment:** Immediately after infection, add the serially diluted **ML390** to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
- **CPE Assessment:** Observe the cells under a microscope for the presence of CPE. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
- **Data Analysis:** Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of **ML390** that inhibits 50% of the viral CPE.

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

- Cell Seeding: Seed a confluent monolayer of Vero cells in 6-well or 12-well plates.
- Virus-Compound Incubation: Pre-incubate a known titer of EV71 with serial dilutions of **ML390** for 1 hour at 37°C.
- Infection: Adsorb the virus-compound mixture onto the Vero cell monolayers for 1 hour at 37°C.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques (zones of cell death) are visible (typically 3-5 days).
- Plaque Visualization: Fix the cells with formaldehyde and stain with a dye such as crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC₅₀ value.



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Caption: Workflow for in vitro antiviral assays.

In Vivo Efficacy Study

The following protocol outlines a general procedure for evaluating the in vivo efficacy of **ML390** in a mouse model of EV71 infection.

- **Animal Model:** Use a susceptible mouse model, such as neonatal ICR mice.
- **Infection:** Infect the mice with a lethal dose of a mouse-adapted EV71 strain via an appropriate route (e.g., intraperitoneal or intracranial injection).
- **Treatment:** Administer **ML390** to the mice at various dosages and schedules (e.g., once or twice daily) starting at a specified time post-infection. Include a vehicle-treated control group.
- **Monitoring:** Monitor the mice daily for clinical signs of disease (e.g., limb paralysis, weight loss) and survival.
- **Viral Load Determination:** At specific time points, euthanize a subset of mice from each group and collect tissues (e.g., brain, spinal cord, muscle, liver, spleen). Quantify the viral load in these tissues using quantitative reverse transcription PCR (qRT-PCR) or plaque assay.
- **Data Analysis:** Compare the survival rates, clinical scores, and viral loads between the **ML390**-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Potential for Broad-Spectrum Activity and Future Directions

While the definitive antiviral activity of **ML390** has been established for EV71, the known broad-spectrum efficacy of other DHODH inhibitors against a variety of RNA viruses, including influenza, Zika, and SARS-CoV-2, strongly suggests that **ML390** may also be effective against these and other viral pathogens.^{[1][4][5]} Future research should focus on screening **ML390** against a wider panel of viruses to fully elucidate its antiviral spectrum.

Furthermore, the potential role of **ML390** in inducing ferroptosis in virus-infected cells warrants further investigation as a novel antiviral mechanism. Elucidating this and other potential secondary mechanisms of action could provide valuable insights for the development of combination therapies.

Conclusion

ML390 represents a promising host-targeted antiviral agent with demonstrated efficacy against Enterovirus 71. Its mechanism of action, through the inhibition of the de novo pyrimidine biosynthesis pathway, provides a strong rationale for its potential broad-spectrum activity against a wide range of viruses. The in vivo data further supports its therapeutic potential. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of **ML390** as a novel antiviral therapy.

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- To cite this document: BenchChem. [ML390: A Technical Guide to a Promising Host-Targeted Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609164#ml390-as-a-potential-antiviral-agent]

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